

The Discovery and Synthesis of Indatraline: A Technical Guide

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An In-depth Examination of a Potent Monoamine Reuptake Inhibitor

Abstract

Indatraline, also known as Lu 19-005, is a potent, non-selective monoamine reuptake inhibitor, targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[1][2] Its unique pharmacological profile, characterized by a slow onset and long duration of action compared to cocaine, has positioned it as a significant tool in neuropharmacological research and a potential candidate for the treatment of psychostimulant addiction.[3][4] This technical guide provides a comprehensive overview of the discovery and history of **indatraline**, with a detailed focus on its chemical synthesis and pharmacological characterization. We present a compilation of key quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of relevant pathways and workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.

Discovery and Rationale

Indatraline was first reported in 1985 by Klaus Bøgesø and his colleagues at H. Lundbeck A/S.[5] The primary motivation for its development was the search for novel antidepressant agents. The rationale was based on the monoamine hypothesis of depression, which posits that a deficiency in the synaptic concentrations of neurotransmitters like serotonin, norepinephrine, and dopamine is a key etiological factor. By blocking the reuptake of these neurotransmitters, **indatraline** was designed to increase their availability in the synaptic cleft and thereby alleviate depressive symptoms.

Later, the pharmacological properties of **indatraline**, particularly its interaction with the dopamine transporter and its cocaine-like discriminative stimulus effects, albeit with a different pharmacokinetic profile, led to its investigation as a potential pharmacotherapy for cocaine dependence.[3][4] The slower onset and longer duration of action were hypothesized to reduce its abuse potential while still being effective in managing craving and withdrawal.[3]

Pharmacological Profile

Indatraline is a high-affinity ligand for all three major monoamine transporters. Its inhibitory activity is summarized in the table below, showcasing data from various in vitro studies. The variations in reported values can be attributed to differences in experimental conditions, such as the radioligand used and the tissue preparation (e.g., synaptosomes vs. cell lines expressing the recombinant transporter).

Table 1: In Vitro Potency of Indatraline at Monoamine Transporters

Target Transporter	Assay Type	Ligand/Substrate	K _i (nM)	IC ₅₀ (nM)	Reference
Dopamine (DAT)	Binding Affinity	[125I]RTI-55	1.7	[1]	
Serotonin (SERT)	Binding Affinity	[125I]RTI-55	0.42	[1]	
Norepinephrine (NET)	Binding Affinity	[3H]Nisoxetine	5.8	[1]	
Dopamine (DAT)	Synaptosomal Uptake	[3H]Dopamine	2.5	[3]	
Serotonin (SERT)	Synaptosomal Uptake	[3H]5-HT	0.62	[3]	
Norepinephrine (NET)	Synaptosomal Uptake	[3H]Norepinephrine	0.67	[3]	

Chemical Synthesis of Indatraline

Several synthetic routes to **indatraline** have been reported since its initial discovery. The key challenge in its synthesis is the stereoselective formation of the trans configuration of the two substituents on the indane ring, as this diastereomer is the pharmacologically active form.

The Original Bøgesø Synthesis (1985)

The initial synthesis developed by Bøgesø and colleagues established the fundamental approach that many subsequent syntheses have built upon.^[5] This route involves the construction of a 3-phenyl-1-indanone intermediate, followed by the introduction of the methylamino group. A critical step in this synthesis is the stereocontrolled reduction of the indanone and subsequent nucleophilic substitution to establish the desired trans stereochemistry.

- **Preparation of 3-(3,4-Dichlorophenyl)-3-phenylpropanoic Acid:** This intermediate is prepared from commercially available starting materials, typically involving a Michael addition of a phenylacetic acid derivative to a substituted cinnamic acid derivative, followed by hydrolysis.
- **Cyclization to 3-(3,4-Dichlorophenyl)-1-indanone:** The propanoic acid derivative is cyclized under strong acid conditions, such as with polyphosphoric acid (PPA), at elevated temperatures (e.g., 120 °C) to yield the corresponding 1-indanone.^[3]
- **Reduction to the cis-Indanol:** The 1-indanone is reduced, for example, with sodium borohydride (NaBH₄) in methanol. This reduction predominantly yields the thermodynamically more stable cis-indanol.
- **Formation of the Mesylate:** The hydroxyl group of the cis-indanol is converted to a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine. This reaction proceeds with retention of stereochemistry.
- **SN₂ Reaction to Form the trans-Amine:** The cis-mesylate is then reacted with methylamine. This is an SN₂ reaction that proceeds with inversion of configuration, leading to the desired trans-1-(methylamino)-3-(3,4-dichlorophenyl)indane (**indatraline**).
- **Resolution of Enantiomers (Optional):** The racemic mixture of **indatraline** can be resolved into its individual enantiomers using chiral chromatography or by fractional crystallization with a chiral acid.

Diastereoselective Synthesis via Iodine(III)-Promoted Ring Contraction

A more recent and elegant approach to the synthesis of (±)-**indatraline** was developed by Silva and colleagues in 2007.[6] This method utilizes an iodine(III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative as the key step to diastereoselectively form the trans-substituted indane core. This route offers a high degree of stereocontrol.

- **Preparation of 6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one (Tetralone):** The starting tetralone can be synthesized from 1,2-dichlorobenzene and succinic anhydride via a Friedel-Crafts acylation followed by reduction and cyclization.[7]
- **Reduction and Dehydration to 1,2-Dihydronaphthalene:** The tetralone is reduced with NaBH₄ to the corresponding alcohol. Subsequent acid-catalyzed dehydration, for instance with p-toluenesulfonic acid (PTSA), yields the 6,7-dichloro-3,4-dihydronaphthalene.[7]
- **Iodine(III)-Promoted Ring Contraction:** The key step involves the reaction of the dihydronaphthalene with an iodine(III) reagent such as [hydroxy(tosyloxy)iodo]benzene (HTIB) in a suitable solvent like methanol. This oxidative rearrangement proceeds via a Wagner-Meerwein-type shift to contract the six-membered ring to a five-membered indane ring, yielding a trans-1-formyl-3-(3,4-dichlorophenyl)indane derivative with high diastereoselectivity.
- **Conversion of the Aldehyde to the Amine:** The resulting aldehyde can be converted to the corresponding amine via standard methods, such as reductive amination or through an oxime intermediate followed by reduction.
- **N-Methylation:** The primary amine is then methylated, for example, by reductive amination with formaldehyde and a reducing agent, to afford (±)-**indatraline**.

Methodologies for Pharmacological Characterization

The in vitro pharmacological profile of **indatraline** was primarily established using two key experimental techniques: radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound (in this case, **indatraline**) for a specific receptor or transporter. The principle is based on the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the target.

- **Tissue Preparation:** Brain tissue (e.g., rat striatum for DAT, whole brain minus cerebellum for SERT and NET) is homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in fresh buffer to a specific protein concentration.
- **Assay Incubation:** The membrane preparation is incubated in the presence of a specific radioligand (e.g., [125I]RTI-55 for DAT and SERT, [3H]nisoxetine for NET) and varying concentrations of **indatraline**.
- **Separation of Bound and Free Ligand:** After incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
- **Quantification of Radioactivity:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of **indatraline** that inhibits 50% of the specific binding of the radioligand). The K_i (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

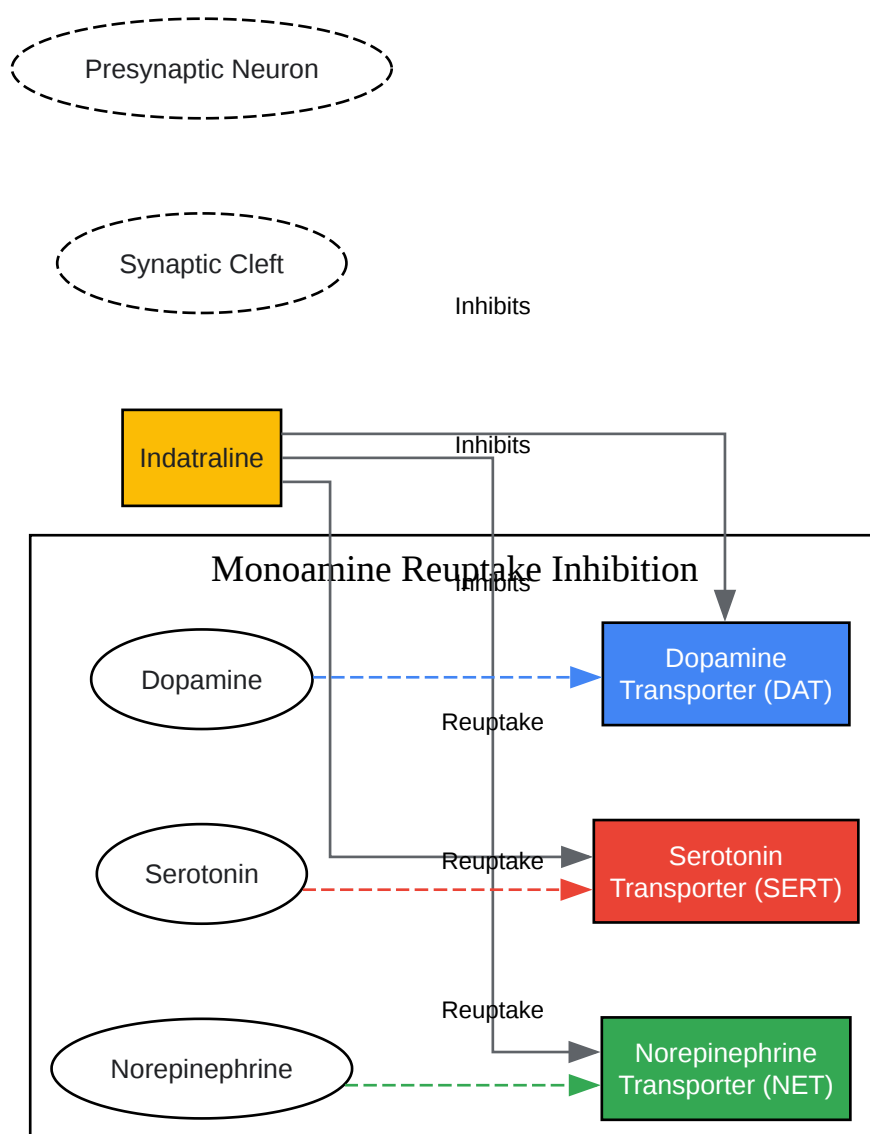
These assays measure the functional ability of a compound to inhibit the transport of a neurotransmitter into nerve terminals (synaptosomes).

- **Synaptosome Preparation:** Brain tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate a crude synaptosomal fraction (P2 pellet). The synaptosomes are resuspended in an appropriate physiological buffer.

- **Uptake Assay:** The synaptosomes are pre-incubated with various concentrations of **indatraline**. The uptake of a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is then initiated by adding it to the synaptosomal suspension.
- **Termination of Uptake:** After a short incubation period (typically a few minutes), the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
- **Quantification of Uptake:** The amount of radioactivity taken up by the synaptosomes is quantified by liquid scintillation counting.
- **Data Analysis:** The concentration of **indatraline** that causes 50% inhibition of the specific uptake (IC50) is determined by non-linear regression analysis.

Visualizations

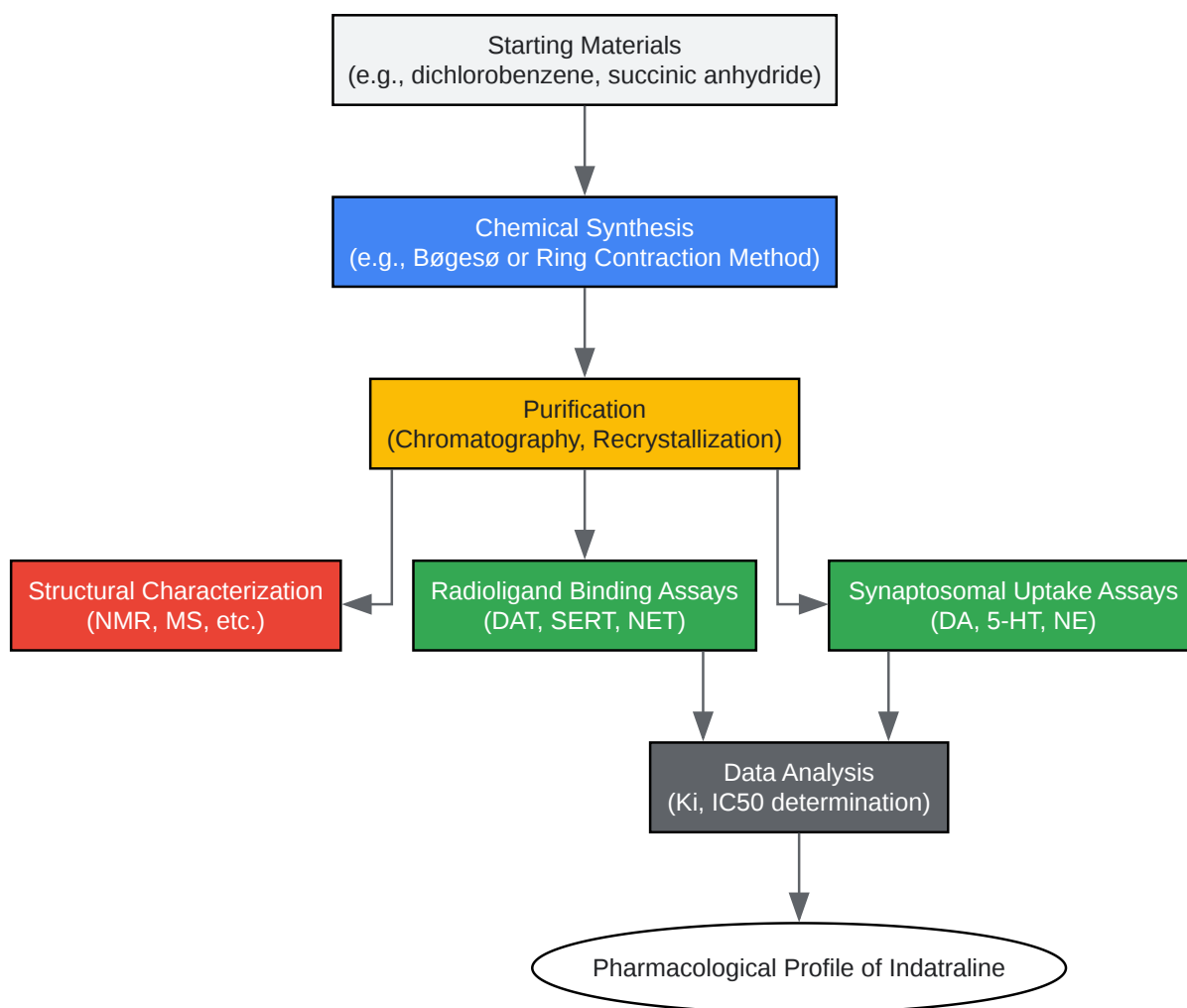
Signaling Pathway



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Caption: Mechanism of action of **indatraline**.

Experimental Workflow: Synthesis and Characterization



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Caption: Workflow for **indatraline** synthesis and characterization.

Conclusion

Indatraline remains a cornerstone compound in the study of monoamine transporters. Its discovery was a significant step in the development of non-selective reuptake inhibitors, and the evolution of its synthesis showcases advances in stereoselective organic chemistry. The detailed understanding of its pharmacological profile, made possible by robust in vitro assays, has paved the way for its use as a valuable research tool and as a template for the design of novel therapeutics targeting the monoaminergic system. This guide provides a consolidated

resource for researchers to understand and potentially replicate the foundational work on this important molecule.

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